Fluoroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Inhibition of Aconitase

Source

[1] Use of fluorocitrate and fluoroacetate in the study of brain metabolism )

Studying Glial Cell Function

Fluoroacetate has shown promise in researching the specific functions of glial cells in the brain. Glial cells are essential for supporting neurons, and fluoroacetate appears to be preferentially taken up by these cells at lower doses [2]. By inhibiting the TCA cycle in glial cells, scientists can study the impact on neuronal function and gain insights into the metabolic roles of glial cells [2].

Source

[2] Use of fluorocitrate and fluoroacetate in the study of brain metabolism )

Fluoroacetate is an organofluorine compound with the chemical formula . It is most commonly encountered in its sodium salt form, sodium fluoroacetate, also known as compound 1080. This compound is a colorless, odorless solid that resembles table salt in taste and is primarily used as a rodenticide. Fluoroacetate occurs naturally in several plant species, particularly in Australia and New Zealand, where it serves as a defense mechanism against herbivores .

Fluoroacetate undergoes several significant biochemical transformations once ingested. In the body, it is converted to fluoroacetyl coenzyme A, which then reacts with oxaloacetate to form fluorocitrate. This reaction is catalyzed by citrate synthase and is often referred to as "lethal synthesis" due to its toxic effects on cellular metabolism. Fluorocitrate acts as a potent inhibitor of aconitase, an enzyme crucial for the citric acid cycle, leading to energy depletion in cells and subsequent metabolic disturbances .

Key Reactions:- Conversion to Fluorocitrate:

- Inhibition of Aconitase:

Fluorocitrate binds tightly to aconitase, disrupting the citric acid cycle and causing an accumulation of citrate and a depletion of ATP .

Fluorocitrate binds tightly to aconitase, disrupting the citric acid cycle and causing an accumulation of citrate and a depletion of ATP .

Fluoroacetate is highly toxic to mammals, with an oral lethal dose estimated between 2-10 mg/kg for humans. Its toxicity arises from its structural similarity to acetate, allowing it to interfere with key metabolic pathways. The inhibition of aconitase leads to energy failure in cells, particularly affecting the central nervous system and heart . Symptoms of poisoning may include lethargy, convulsions, respiratory failure, and potentially death within hours after ingestion.

Mechanisms of Toxicity:- Energy Blockade: Inhibition of the citric acid cycle leads to ATP depletion.

- Calcium Depletion: Disruption of cellular energy processes results in altered calcium levels, contributing to metabolic derangements .

Sodium fluoroacetate can be synthesized through the reaction of sodium chloroacetate with potassium fluoride. This method involves treating sodium chloroacetate with potassium fluoride in a suitable solvent under controlled conditions .

General Reaction:

This synthesis has been used since the early 20th century and remains a standard method for producing this compound.

Fluoroacetate is primarily used as a rodenticide due to its high toxicity to mammals. It has been employed in pest control programs, particularly in New Zealand for controlling populations of invasive species such as rats and possums. The compound's effectiveness stems from its ability to cause rapid lethality in target species while being less harmful to non-target species when applied correctly .

Other

Studies have shown that fluoroacetate interacts with various enzymes involved in cellular respiration and metabolism. Its primary interaction is with aconitase within the citric acid cycle, where it competes with citrate for binding sites, leading to significant metabolic disruption . Additionally, research into detoxification mechanisms has identified bacterial enzymes capable of degrading fluoroacetate, presenting potential bioremediation applications .

Fluoroacetate shares structural similarities with several other compounds that affect metabolic processes. Notable similar compounds include:

- Acetate: A key metabolite in energy production but non-toxic.

- Chloroacetate: Similar structure but less toxic; used as a herbicide.

- Bromoacetate: Another halogenated acetate; exhibits some toxicity but less than fluoroacetate.

Comparison TableCompound Structure Similarity Toxicity Level Primary Use Fluoroacetate High Very High Rodenticide Acetate Moderate Non-toxic Metabolic intermediate Chloroacetate Moderate Low Herbicide Bromoacetate Moderate Moderate Research chemical

| Compound | Structure Similarity | Toxicity Level | Primary Use |

|---|---|---|---|

| Fluoroacetate | High | Very High | Rodenticide |

| Acetate | Moderate | Non-toxic | Metabolic intermediate |

| Chloroacetate | Moderate | Low | Herbicide |

| Bromoacetate | Moderate | Moderate | Research chemical |

Fluoroacetate's unique toxicity profile and its specific mechanism of action distinguish it from these other compounds, making it particularly effective as a rodenticide while posing significant risks if misused.

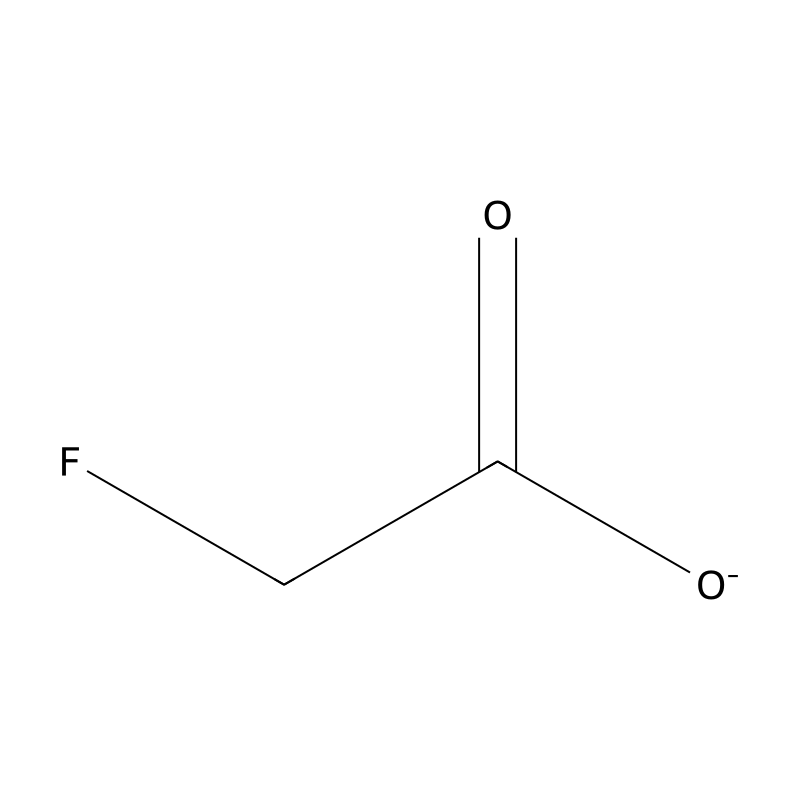

Fluoroacetate is an organofluorine compound with the molecular formula CH₂FCO₂⁻, representing the conjugate base of fluoroacetic acid (FCH₂CO₂H) [1] [9]. The structure consists of a carboxylate group (CO₂⁻) attached to a methylene group (CH₂) that bears a single fluorine atom (F) [1] [4]. This arrangement creates a negatively charged molecule with a molecular weight of 77.03 g/mol [1] [4].

The carbon-fluorine bond in fluoroacetate is notably short at approximately 1.4 Å, significantly shorter than carbon bonds with other halogens [22] [25]. This compact bond length contributes to the exceptional strength of the carbon-fluorine bond, which possesses a bond energy of approximately 485 kJ/mol, making it one of the strongest covalent bonds found in organic chemistry [22] [28].

The molecular geometry around the carbon bearing the fluorine atom adopts a tetrahedral arrangement, with bond angles close to the ideal 109.5° expected for sp³ hybridization [22] [24]. The carboxylate group exhibits a planar configuration with the carbon-oxygen bonds displaying partial double-bond character due to resonance stabilization [1] [9].

Physical State and Characteristics

Fluoroacetate itself is typically encountered in the form of its salts rather than as the free acid, with sodium fluoroacetate being the most common derivative [2] [3]. In its pure form, sodium fluoroacetate appears as a fluffy, colorless to white crystalline powder or solid [2] [5]. This compound is odorless and has a taste similar to that of sodium chloride (table salt), though this property is not utilized for identification due to safety concerns [2] [6].

The physical characteristics of sodium fluoroacetate include a melting point range of 200-205°C with decomposition occurring at higher temperatures [5] [20]. The compound does not have a true boiling point as it decomposes before reaching such a state [5] [20]. Sodium fluoroacetate is non-volatile under normal conditions, with negligible vapor pressure at room temperature [5] [20].

One of the most notable physical properties of fluoroacetate salts is their high water solubility [5] [6]. Sodium fluoroacetate is particularly soluble in water, facilitating its dissolution and distribution in aqueous environments [2] [5]. The compound is sparingly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and exhibits slight solubility in methanol [5] [6].

The specific gravity of sodium fluoroacetate is greater than 1, indicating that it is denser than water, though precise values vary slightly with temperature [5] [20]. The crystal structure of fluoroacetate salts has been studied using X-ray crystallography, revealing ordered arrangements that contribute to their stability as solid compounds [22] [26].

Spectroscopic Properties

Fluoroacetate exhibits distinctive spectroscopic characteristics that enable its identification and structural analysis through various spectroscopic techniques [16] [17]. Infrared (IR) spectroscopy reveals several characteristic absorption bands that provide valuable structural information about the compound [16] [18].

The IR spectrum of fluoroacetate displays a strong carbonyl (C=O) stretching vibration in the range of 1650-1700 cm⁻¹, which is characteristic of the carboxylate group [16] [17]. A particularly diagnostic feature is the carbon-fluorine (C-F) stretching vibration, which appears as a strong band in the region of 1000-1100 cm⁻¹ [16] [18]. Additional bands include carbon-hydrogen (C-H) stretching vibrations at 2900-3000 cm⁻¹ and carbon-oxygen (C-O) stretching vibrations at 1200-1300 cm⁻¹, corresponding to the symmetric stretch of the carboxylate group [16] [21].

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about fluoroacetate [21] [19]. In ¹H NMR spectroscopy, the methylene (CH₂F) protons appear as a doublet at approximately 4.6-4.8 ppm with a large coupling constant (J) of approximately 48 Hz due to coupling with the adjacent fluorine atom [21] [19]. The ¹³C NMR spectrum shows the carbonyl carbon signal at 165-170 ppm as a doublet with a coupling constant of approximately 20 Hz resulting from carbon-fluorine coupling [19] [21]. The ¹⁹F NMR spectrum of fluoroacetate exhibits a signal in the range of -215 to -225 ppm when referenced to trichlorofluoromethane (CFCl₃) [19] [21].

Ultraviolet-visible (UV-Vis) spectroscopy is less informative for fluoroacetate analysis as the compound lacks significant chromophores, resulting in weak absorption in the UV region [19] [21]. Mass spectrometry can be employed for the detection and quantification of fluoroacetate, with characteristic fragmentation patterns that include the loss of fluorine and the carboxylate group [8] [16].

The following table summarizes the key spectroscopic properties of fluoroacetate:

| Spectroscopic Method | Characteristic Feature | Value/Range | Notes |

|---|---|---|---|

| IR Spectroscopy | C=O stretching vibration | 1650-1700 cm⁻¹ | Characteristic of carboxylate group [16] [17] |

| IR Spectroscopy | C-F stretching vibration | 1000-1100 cm⁻¹ | Strong band, diagnostic for C-F bond [16] [18] |

| IR Spectroscopy | C-H stretching vibration | 2900-3000 cm⁻¹ | Similar to other acetates [16] [21] |

| IR Spectroscopy | C-O stretching vibration | 1200-1300 cm⁻¹ | Carboxylate symmetric stretch [16] [21] |

| NMR Spectroscopy (¹H) | CH₂F proton signal | 4.6-4.8 ppm (doublet, J≈48 Hz) | Splitting due to F-H coupling [19] [21] |

| NMR Spectroscopy (¹³C) | Carbonyl carbon signal | 165-170 ppm (d, J≈20 Hz) | Splitting due to C-F coupling [19] [21] |

| NMR Spectroscopy (¹⁹F) | Fluorine signal | -215 to -225 ppm | Referenced to CFCl₃ [19] [21] |

| UV-Vis Spectroscopy | Absorption maximum | Weak absorption in UV region | No significant chromophore [19] [21] |

Chemical Reactivity Patterns

Fluoroacetate exhibits distinctive chemical reactivity patterns largely influenced by the exceptional strength of the carbon-fluorine bond [9] [11]. This bond, being one of the strongest covalent bonds in organic chemistry, imparts unique reactivity characteristics that differentiate fluoroacetate from other halogenated acetates [9] [22].

Hydrolysis of fluoroacetate proceeds through nucleophilic attack at the carbon bearing the fluorine atom, resulting in the formation of glycolate (HOCH₂COO⁻) and fluoride ion (F⁻) [11] [22]. This reaction is notably slower compared to the hydrolysis of other haloacetates due to the strength of the carbon-fluorine bond, often requiring elevated temperatures and strongly basic conditions to proceed at appreciable rates [11] [13].

Nucleophilic substitution reactions of fluoroacetate with strong nucleophiles such as iodide (I⁻) or thiolates (RS⁻) can occur, though these typically require harsh conditions due to the resistance of the carbon-fluorine bond to displacement [13] [22]. The products of such reactions are substituted acetates with the fluorine atom replaced by the incoming nucleophile [13] [22].

Esterification of fluoroacetate with alcohols in the presence of acid catalysts yields fluoroacetate esters such as methyl fluoroacetate and ethyl fluoroacetate [12] [15]. These esters retain the carbon-fluorine bond and exhibit similar chemical properties to the parent compound [12] [15].

Reduction of fluoroacetate using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) typically preserves the carbon-fluorine bond while reducing the carboxylate group, leading to the formation of fluoroethanol [13] [22]. The carbon-fluorine bond demonstrates remarkable resistance to oxidation, with fluoroacetate showing minimal reactivity toward strong oxidizing agents [13] [22].

A particularly interesting aspect of fluoroacetate reactivity is its susceptibility to enzymatic defluorination catalyzed by specialized enzymes known as fluoroacetate dehalogenases [11] [13]. These enzymes, found in certain soil bacteria, catalyze the hydrolytic cleavage of the carbon-fluorine bond under mild physiological conditions, converting fluoroacetate to glycolate and fluoride ion [11] [22]. This enzymatic defluorination represents a rare example of biological systems capable of cleaving the exceptionally strong carbon-fluorine bond [11] [22].

In biological systems, fluoroacetate undergoes metabolic conversion to fluorocitrate through the citric acid cycle, a process that forms the basis for its biological activity [9] [13]. This metabolic transformation involves the initial conversion of fluoroacetate to fluoroacetyl-coenzyme A, which subsequently reacts with oxaloacetate to form fluorocitrate [9] [13].

The following table summarizes the key chemical reactivity patterns of fluoroacetate:

| Reaction Type | Reactants/Conditions | Products | Notes |

|---|---|---|---|

| Hydrolysis | H₂O, OH⁻, heat | Glycolate (HOCH₂COO⁻) + F⁻ | Slow compared to other haloacetates due to strong C-F bond [11] [22] |

| Nucleophilic Substitution | Strong nucleophiles (e.g., I⁻, RS⁻) | Substituted acetates + F⁻ | Requires harsh conditions due to strong C-F bond [13] [22] |

| Esterification | Alcohols, acid catalyst | Fluoroacetate esters | Forms esters such as methyl and ethyl fluoroacetate [12] [15] |

| Reduction | LiAlH₄, NaBH₄ | Fluoroethanol | C-F bond typically preserved during reduction [13] [22] |

| Oxidation | Strong oxidizing agents | No significant reaction | C-F bond resistant to oxidation [13] [22] |

| Enzymatic Defluorination | Fluoroacetate dehalogenase enzyme | Glycolate + F⁻ | Specialized enzyme found in soil bacteria [11] [22] |

| Metabolic Conversion | In vivo metabolism | Fluorocitrate | Involves conversion to fluoroacetyl-CoA intermediate [9] [13] |

Comparative Analysis with Related Halogenated Acetates

Fluoroacetate belongs to a family of halogenated acetates that includes chloroacetate (CH₂ClCO₂⁻), bromoacetate (CH₂BrCO₂⁻), and iodoacetate (CH₂ICO₂⁻) [4] [27]. These compounds share a common structural motif consisting of a carboxylate group attached to a methylene group bearing a halogen atom, but they exhibit significant differences in their physical and chemical properties due to the varying nature of the carbon-halogen bond [4] [27].

The carbon-halogen bond length increases progressively from fluoroacetate to iodoacetate, with values of approximately 1.4 Å for C-F, 1.8 Å for C-Cl, 1.9 Å for C-Br, and 2.1 Å for C-I [22] [25]. This trend correlates inversely with bond strength, as the carbon-fluorine bond in fluoroacetate possesses the highest bond energy (485 kJ/mol) compared to carbon-chlorine (339 kJ/mol), carbon-bromine (285 kJ/mol), and carbon-iodine (213 kJ/mol) bonds [22] [25].

The acidity of these haloacetates, as reflected by their pKa values, follows the trend: fluoroacetate (pKa 2.66) < chloroacetate (pKa 2.86) < bromoacetate (pKa 2.90) < iodoacetate (pKa 3.18) [9] [27]. This pattern is attributed to the electron-withdrawing effect of the halogen atoms, with fluorine exerting the strongest inductive effect due to its high electronegativity [9] [27].

In terms of reactivity, fluoroacetate demonstrates significantly lower reactivity in nucleophilic substitution reactions compared to other haloacetates due to the exceptional strength of the carbon-fluorine bond [13] [27]. The relative rates of hydrolysis follow the order: iodoacetate > bromoacetate > chloroacetate >> fluoroacetate, reflecting the increasing bond strength and decreasing leaving group ability from iodide to fluoride [13] [27].

Spectroscopic analysis reveals distinctive differences among these haloacetates [18] [27]. In infrared spectroscopy, the carbon-halogen stretching vibration shifts to lower frequencies as the atomic mass of the halogen increases, with the C-F stretch appearing at higher frequencies (1000-1100 cm⁻¹) compared to C-Cl, C-Br, and C-I stretches [18] [27]. Nuclear magnetic resonance spectroscopy shows varying coupling constants between the methylene protons and the halogen atom, with fluoroacetate exhibiting the largest coupling constant due to the strong coupling between fluorine and hydrogen nuclei [18] [19].

The following table provides a comparative analysis of fluoroacetate and related halogenated acetates:

| Property | Fluoroacetate (CH₂FCO₂⁻) | Chloroacetate (CH₂ClCO₂⁻) | Bromoacetate (CH₂BrCO₂⁻) | Iodoacetate (CH₂ICO₂⁻) |

|---|---|---|---|---|

| Molecular Formula | CH₂FCO₂⁻ | CH₂ClCO₂⁻ | CH₂BrCO₂⁻ | CH₂ICO₂⁻ |

| Molecular Weight (g/mol) | 77.03 | 93.48 | 137.94 | 184.94 |

| C-X Bond Length (Å) | 1.4 | 1.8 | 1.9 | 2.1 |

| C-X Bond Energy (kJ/mol) | 485 | 339 | 285 | 213 |

| pKa | 2.66 | 2.86 | 2.90 | 3.18 |

| Physical State at 25°C | Solid (as salt) | Solid (as salt) | Solid (as salt) | Solid (as salt) |

| Melting Point (°C) | 200-205 (as sodium salt) | 189-192 (as sodium salt) | 203-205 (as sodium salt) | 180-183 (as sodium salt) |

| Solubility in Water | Very soluble | Soluble | Soluble | Soluble |

Salt Forms and Derivatives

Fluoroacetate exists in various salt forms and derivatives, each with distinct physical and chemical properties [2] [3]. The most common salt form is sodium fluoroacetate (C₂H₂FNaO₂), which appears as a white crystalline solid with high water solubility [2] [3]. This salt has a molecular weight of 100.02 g/mol and a melting point range of 200-205°C with decomposition occurring at higher temperatures [3] [5].

Potassium fluoroacetate (C₂H₂FKO₂) represents another alkali metal salt of fluoroacetic acid, appearing as a white crystalline solid with good water solubility [3] [6]. With a molecular weight of 116.13 g/mol, this salt is less commonly utilized compared to its sodium counterpart but exhibits similar physical and chemical properties [3] [6].

Ammonium fluoroacetate (C₂H₆FNO₂) is characterized by its hygroscopic nature and high water solubility [3] [6]. This salt has a molecular weight of 95.07 g/mol and appears as a white crystalline solid under standard conditions [3] [6].

Silver fluoroacetate (C₂H₂FAgO₂) differs from the alkali metal salts in its sensitivity to light and reduced stability [26]. This salt has a molecular weight of 183.91 g/mol and appears as a white to light-sensitive solid [26]. Silver fluoroacetate has been studied for its potential applications in organic synthesis, particularly in reactions involving the transfer of the fluoroacetate group [26].

Calcium fluoroacetate (Ca(C₂H₂FO₂)₂) is a divalent metal salt with a molecular weight of 194.12 g/mol [3] [6]. This white crystalline solid has been investigated for various applications similar to those of sodium fluoroacetate [3] [6].

Ester derivatives of fluoroacetic acid include methyl fluoroacetate (C₃H₅FO₂) and ethyl fluoroacetate (C₄H₇FO₂), which are colorless liquids at room temperature [8] [10] [12]. These esters have molecular weights of 92.07 g/mol and 106.10 g/mol, respectively, and are characterized by their volatility and distinct spectroscopic properties [8] [10] [15]. Methyl fluoroacetate exhibits a characteristic infrared absorption pattern and nuclear magnetic resonance signals that reflect its structural features [8] [10].

The following table summarizes the key properties of various fluoroacetate salt forms and derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Notable Properties |

|---|---|---|---|---|

| Sodium Fluoroacetate | C₂H₂FNaO₂ | 100.02 | White crystalline solid | Highly water soluble [2] [3] |

| Potassium Fluoroacetate | C₂H₂FKO₂ | 116.13 | White crystalline solid | Water soluble, less commonly used than sodium salt [3] [6] |

| Ammonium Fluoroacetate | C₂H₆FNO₂ | 95.07 | White crystalline solid | Hygroscopic, water soluble [3] [6] |

| Silver Fluoroacetate | C₂H₂FAgO₂ | 183.91 | White to light-sensitive solid | Light sensitive, less stable than alkali metal salts [26] |

| Calcium Fluoroacetate | Ca(C₂H₂FO₂)₂ | 194.12 | White crystalline solid | Used in various applications [3] [6] |

| Methyl Fluoroacetate | C₃H₅FO₂ | 92.07 | Colorless liquid | Volatile liquid [8] [10] |

| Ethyl Fluoroacetate | C₄H₇FO₂ | 106.10 | Colorless liquid | Volatile liquid [12] [15] |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

Melting Point

Vapor Pressure

Other CAS

144-49-0